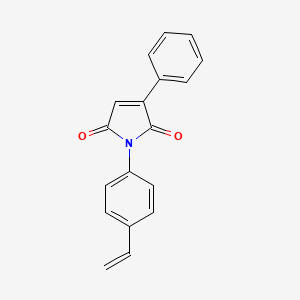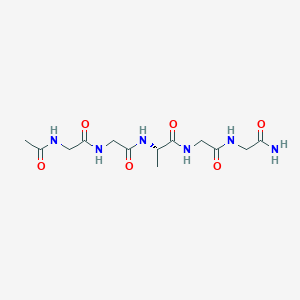
N-Acetylglycylglycyl-L-alanylglycylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglycylglycyl-L-alanylglycylglycinamide is a synthetic peptide compound with the molecular formula C19H32N8O8 This compound is composed of a sequence of amino acids, including glycine, alanine, and acetylated glycine, linked together through peptide bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-alanylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, solvent, and reagent concentrations, to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylglycylglycyl-L-alanylglycylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains, resulting in the formation of oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Yields individual amino acids such as glycine and alanine.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Results in modified peptides with new functional groups.
Applications De Recherche Scientifique
N-Acetylglycylglycyl-L-alanylglycylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for the synthesis of more complex peptides and proteins.
Mécanisme D'action
The mechanism of action of N-Acetylglycylglycyl-L-alanylglycylglycinamide depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved may include specific receptors, enzymes, and signaling pathways relevant to the compound’s intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylalanine: A simple acetylated amino acid with similar structural features.
N-Acetylglucosamine: A monosaccharide derivative with acetylation, used in various biological processes.
N-Acetylcysteine: An acetylated amino acid with antioxidant properties.
Uniqueness
N-Acetylglycylglycyl-L-alanylglycylglycinamide is unique due to its specific peptide sequence and the presence of multiple acetylated glycine residues. This structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other acetylated compounds. Its ability to form specific interactions with biological molecules makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
201488-47-3 |
|---|---|
Formule moléculaire |
C13H22N6O6 |
Poids moléculaire |
358.35 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C13H22N6O6/c1-7(13(25)18-5-11(23)16-3-9(14)21)19-12(24)6-17-10(22)4-15-8(2)20/h7H,3-6H2,1-2H3,(H2,14,21)(H,15,20)(H,16,23)(H,17,22)(H,18,25)(H,19,24)/t7-/m0/s1 |
Clé InChI |
ZZURVUKGQXDFCO-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
SMILES canonique |
CC(C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


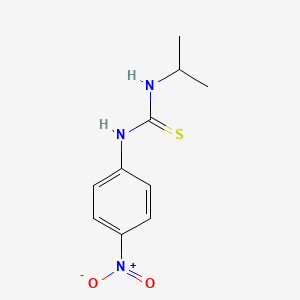
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
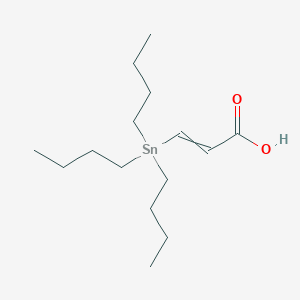

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
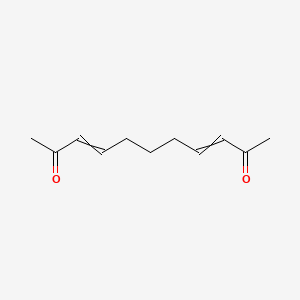
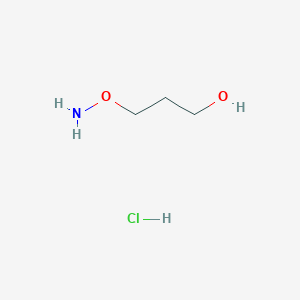
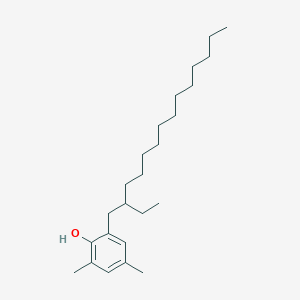
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
